molecular formula C9H12N2O2S B13950422 N-cyclopropyl-5-methylpyridine-2-sulfonamide

N-cyclopropyl-5-methylpyridine-2-sulfonamide

Cat. No.: B13950422
M. Wt: 212.27 g/mol
InChI Key: DCLRATCWPKUGEC-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methylpyridine-2-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methylpyridine-2-sulfonamide typically involves the reaction of 5-methylpyridine-2-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclopropyl-5-methylpyridine-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyclopropyl and pyridine moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyridine-2-sulfonamide: Similar structure but lacks the cyclopropyl group.

    N-cyclopropylpyridine-2-sulfonamide: Similar structure but lacks the methyl group.

    N-cyclopropyl-5-methylpyridine-2-sulfonic acid: Oxidized form of the sulfonamide.

Uniqueness

N-cyclopropyl-5-methylpyridine-2-sulfonamide is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-cyclopropyl-5-methylpyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O2S/c1-7-2-5-9(10-6-7)14(12,13)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3

InChI Key

DCLRATCWPKUGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2CC2

Origin of Product

United States

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